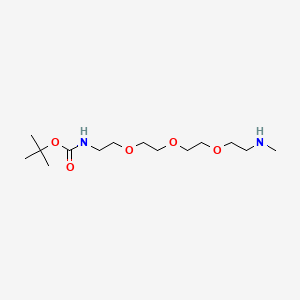

BocNH-PEG3-CH2CH2NHMe

Description

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) linkers are polymers of ethylene (B1197577) oxide that have become indispensable in biotechnology and pharmaceutical development. Their significance stems from a unique combination of properties that address several challenges in the design of advanced chemical systems. creative-biolabs.comcreativepegworks.com

Furthermore, PEGylation, the process of attaching PEG chains to molecules, can significantly improve the pharmacokinetic profile of therapeutic agents. creativepegworks.comnih.gov The PEG chain increases the hydrodynamic size of the molecule, which can reduce its clearance by the kidneys and prolong its circulation time in the bloodstream. nih.govbroadpharm.com This extended half-life often leads to a more sustained therapeutic effect. nih.gov

PEG linkers are also known for their ability to reduce the immunogenicity of conjugated molecules. thermofisher.com By creating a protective hydrophilic shield around the molecule, PEG can mask antigenic sites, thereby preventing recognition by the immune system and subsequent adverse reactions. creative-diagnostics.com This "stealth" effect is crucial for the development of protein-based therapeutics and other biologics. abbexa.com

The versatility of PEG linkers is further enhanced by the ability to create them in various forms, including linear, branched, and multi-arm structures, each offering distinct advantages for specific applications. The chemical inertness of the PEG backbone also ensures that it does not interfere with the biological activity of the conjugated molecule.

Role of Bifunctional and Heterobifunctional Linkers in Bioconjugation and Molecular Assembly

Bifunctional linkers are molecules that possess two reactive functional groups, enabling the covalent linkage of two other molecules. chemscene.com These linkers can be categorized as either homobifunctional or heterobifunctional.

Homobifunctional linkers have two identical reactive groups. thermofisher.com They are typically used in one-step reactions to crosslink molecules with the same type of functional group, for instance, to stabilize protein structures or create protein complexes. thermofisher.com

Heterobifunctional linkers , on the other hand, have two different reactive groups. purepeg.comhuatengsci.com This feature allows for sequential or two-step conjugation reactions, which provides greater control over the assembly process and minimizes the formation of undesirable byproducts like self-conjugation or polymerization. thermofisher.comresearchgate.net The general structure of a heterobifunctional linker can be represented as X-PEG-Y, where X and Y are distinct reactive groups. cd-bioparticles.net

The controlled nature of heterobifunctional linkers makes them particularly valuable in the field of bioconjugation, which involves the linking of biomolecules, such as proteins, antibodies, and nucleic acids, to other molecules, including drugs, imaging agents, or solid supports. scbt.comacs.org This precise molecular assembly is critical for the development of targeted therapies, diagnostic tools, and advanced biomaterials. scbt.comnih.gov

A prominent application of heterobifunctional linkers is in the construction of Antibody-Drug Conjugates (ADCs). purepeg.comhuatengsci.com In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. huatengsci.com The heterobifunctional linker ensures that the drug is stably attached to the antibody during circulation and is released only upon reaching the target cell, thereby maximizing efficacy and minimizing systemic toxicity.

The ability to precisely connect two different molecular entities with high specificity is a cornerstone of modern molecular engineering, and heterobifunctional linkers are the chemical tools that make this possible. purepeg.com

Conceptual Framework of Amine Protection Strategies in Linker Design, focusing on Boc Groups

In the synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from participating in unwanted side reactions. Amine groups are particularly common in biomolecules and are often protected during synthesis. One of the most widely used protecting groups for amines is the tert-butyloxycarbonyl (Boc) group. chemistrysteps.combroadpharm.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comorganic-chemistry.org This converts the amine into a carbamate (B1207046), which is significantly less nucleophilic and less basic than the original amine, thus preventing it from reacting under many conditions. chemistrysteps.com

The key advantage of the Boc protecting group is its stability under a wide range of conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions. organic-chemistry.orgrsc.org The cleavage of the Boc group is typically achieved using a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com This process involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine. chemistrysteps.commasterorganicchemistry.com

The use of a Boc-protected amine in a heterobifunctional linker, such as BocNH-PEG3-CH2CH2NHMe, allows for a strategic, stepwise approach to conjugation. The unprotected amine can be reacted first, while the Boc-protected amine remains inert. Once the first conjugation is complete, the Boc group can be removed to expose the second amine, which can then be used for the next reaction step. This orthogonal protection strategy is fundamental to the controlled synthesis of complex bioconjugates. organic-chemistry.org

The development of various protecting group strategies, including the Boc group, has been pivotal in advancing the field of peptide synthesis and the design of sophisticated linkers for a multitude of applications. nih.govresearchgate.net

Contextualizing this compound within Contemporary Linker Chemistry Research

This compound is a prime example of a modern heterobifunctional linker that integrates the beneficial properties of a PEG spacer with the strategic advantage of a Boc-protected amine. Its structure is specifically designed to meet the demands of contemporary research in areas such as targeted drug delivery and proteomics. medchemexpress.commedchemexpress.com

The PEG3 component, a short and discrete polyethylene glycol chain, imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce aggregation. fcad.combiochempeg.com This is particularly important in the development of biopharmaceuticals, where maintaining the stability and solubility of the final product is critical. creative-biolabs.comrsc.org

The presence of two distinct amine functionalities, one primary (protected as a Boc-carbamate) and one secondary, allows for differential reactivity and selective conjugation. biochempeg.comacrotein.com This heterobifunctionality is a key feature in the construction of complex molecular architectures where precise control over the connectivity of different components is required.

One of the most significant applications of such linkers is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.combiochempeg.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. biochempeg.com One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. biochempeg.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. biochempeg.com The linker plays a crucial role in a PROTAC's efficacy, as its length and composition determine the proper orientation and proximity of the target protein and the E3 ligase for efficient degradation. biochempeg.com this compound and similar structures serve as valuable building blocks in the synthesis of PROTACs. medchemexpress.commedchemexpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O5/c1-14(2,3)21-13(17)16-6-8-19-10-12-20-11-9-18-7-5-15-4/h15H,5-12H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERHDOXZCNYZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Orthogonal Functionalization of Bocnh Peg3 Ch2ch2nhme

Reactivity of the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions. masterorganicchemistry.com

The cleavage of the Boc group from the primary amine in BocNH-PEG3-CH2CH2NHMe is typically achieved under anhydrous acidic conditions. organic-chemistry.org Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. fishersci.co.ukcommonorganicchemistry.comresearchgate.net

The mechanism of deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. commonorganicchemistry.comtotal-synthesis.com This generates a carbamic acid intermediate which readily decarboxylates to yield the free primary amine and carbon dioxide. commonorganicchemistry.comtotal-synthesis.com

Common Acidic Conditions for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 30 min | researchgate.net |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, Room Temp, 30 min - 16 h | commonorganicchemistry.comnih.govxjtlu.edu.cn |

It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic side chains, a side reaction that can be suppressed by the addition of "scavengers" like anisole (B1667542) or thiophenol. organic-chemistry.orgacsgcipr.org

Once the Boc group is removed, the resulting primary amine is a potent nucleophile that can participate in a variety of subsequent reactions to form stable covalent bonds. This reactivity is fundamental to its use in bioconjugation and the synthesis of more complex molecules. biochempeg.com

Reaction with Carboxylic Acids: The primary amine readily reacts with carboxylic acids to form stable amide bonds. This reaction is a cornerstone of peptide synthesis and is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) which activate the carboxylic acid. libretexts.orgfishersci.co.uklibretexts.org

Reaction with Activated NHS Esters: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide linkages under physiologic to slightly alkaline conditions (pH 7.2-9). thermofisher.comnih.govnih.gov This is a widely used strategy for labeling proteins and other biomolecules. The reaction proceeds rapidly and efficiently, making it a preferred method for bioconjugation. thermofisher.com

Reaction with Carbonyls (Reductive Amination): The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. wikipedia.orgchemistrysteps.com This process, known as reductive amination, is a versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.orgacs.org

Reactivity of the N-methyl Ethylamine (B1201723) Moiety (Secondary Amine)

The N-methyl ethylamine portion of the molecule contains a secondary amine, which also exhibits nucleophilic character, though its reactivity can differ from the primary amine.

The secondary amine is capable of participating in similar coupling reactions as the primary amine, albeit with potentially different reaction kinetics.

Amide Formation: Secondary amines react with carboxylic acids and their activated derivatives (like acyl chlorides or in the presence of coupling reagents) to form tertiary amides. libretexts.orgmasterorganicchemistry.comacs.org This reaction is a common method for synthesizing N,N-disubstituted amides. organic-chemistry.orgnih.govresearchgate.netnih.gov

Reductive Amination: The secondary amine can also undergo reductive amination with aldehydes and ketones. chemistrysteps.comorganic-chemistry.orgstackexchange.com The reaction proceeds through an iminium ion intermediate, which is then reduced to form a tertiary amine. chemistrysteps.com This provides a reliable method for introducing an additional alkyl group onto the nitrogen atom. stackexchange.com

The key feature of this compound is the ability to selectively react the secondary amine while the primary amine remains protected by the Boc group. This is an example of orthogonal protection strategy. total-synthesis.comresearchgate.net The Boc group is stable to the conditions typically employed for amide coupling and reductive amination of the secondary amine. organic-chemistry.orgresearchgate.net

This orthogonality allows for a stepwise functionalization of the molecule. For instance, the secondary amine can be modified first, and then after purification, the Boc group can be removed to expose the primary amine for a subsequent, different chemical transformation. This level of control is crucial in the synthesis of complex molecules where specific connectivity is required. masterorganicchemistry.com

Research Applications of Bocnh Peg3 Ch2ch2nhme in Chemical Biology and Medicinal Chemistry

Role as a PROTAC Linker Component

PEG linkers are the most prevalent type used in PROTAC design, with one analysis indicating that 54% of reported PROTACs utilize a PEG moiety. biochempeg.com The popularity of PEG linkers stems from several advantageous properties they impart to the final PROTAC molecule. biochempeg.com

The design of a PROTAC linker is a multifaceted process where several parameters must be optimized to achieve potent and selective protein degradation. nih.gov The linker is not merely a passive spacer; its length, composition, flexibility, and hydrophilicity are all crucial design elements that dictate the biological activity of the PROTAC. precisepeg.com

Solubility and Permeability: A primary advantage of incorporating PEG moieties is the enhancement of water solubility. biochempeg.comjenkemusa.comprecisepeg.com This improved hydrophilicity can positively affect cell permeability and oral absorption, key pharmacokinetic properties for drug development. biochempeg.combiochempeg.com By adjusting the combination of PEG and alkyl chains, researchers can modulate properties like the topological polar surface area (TPSA) and lipophilicity, striking a balance for optimal absorption and cell permeability.

Flexibility and Conformation: Flexible linkers, such as those based on PEG and alkyl chains, are widely used in PROTACs. precisepeg.comexplorationpub.com This flexibility allows the PROTAC to adopt a suitable conformation for the simultaneous binding of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. researchgate.net However, excessive flexibility can be detrimental, and in some cases, more rigid linkers containing structures like piperazine (B1678402) or triazoles are preferred to reduce entropy penalties upon binding. precisepeg.comexplorationpub.com

Attachment Points: The points at which the linker is connected to the two ligands are critical. An improperly placed linker can cause steric hindrance, preventing the formation of the ternary complex. The bifunctional nature of molecules like BocNH-PEG3-CH2CH2NHMe provides defined attachment points for a modular and systematic approach to linker-ligand assembly. biochempeg.comjenkemusa.com

The length of the PEG linker is one of the most critical determinants of a PROTAC's degradation efficiency. jenkemusa.combiochempeg.com There is no universal optimal length; it must be empirically determined for each specific target protein and E3 ligase pair. nih.gov

Systematic variation of the PEG chain length allows for the fine-tuning of the distance between the two ligands, which is essential for inducing ubiquitination. biochempeg.com A linker that is too short may prevent the formation of the ternary complex due to steric clashes. researchgate.net Conversely, a linker that is too long might lead to an unproductive ternary complex geometry where the ubiquitin cannot be efficiently transferred to the target protein. researchgate.net

Research has demonstrated the profound effect of linker length on PROTAC potency. For example, a study on estrogen receptor alpha (ERα) degraders found that a PROTAC with a 16-atom PEG linker was significantly more potent than one with a 12-atom linker, even though both had similar binding affinities for ERα. explorationpub.com In another case, targeting the degradation of the Cereblon (CRBN) protein with a homo-PROTAC, a shorter 8-atom PEG linker was found to be optimal. explorationpub.com Similarly, in a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer linkers (four or more PEG units) maintained high binding affinity, whereas shorter linkers impaired affinity by up to 20-fold. nih.gov

| Target Protein | E3 Ligase | Linker Length (PEG units/atoms) | Observed Effect on Performance |

| Estrogen Receptor alpha (ERα) | VHL | 12-atom vs. 16-atom PEG | The 16-atom linker was significantly more potent in degrading the target. explorationpub.com |

| Cereblon (CRBN) | CRBN | Various PEG lengths | An optimal short linker of 8 atoms was identified for this homo-PROTAC. explorationpub.com |

| Bruton's Tyrosine Kinase (BTK) | CRBN | < 4 PEG units vs. ≥ 4 PEG units | Shorter linkers impaired binding affinity by up to 20-fold. nih.gov |

Utility in Antibody-Drug Conjugate (ADC) Development

Early ADCs were often created by conjugating payloads to the side chains of naturally occurring amino acids like lysine (B10760008) or cysteine, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DARs). nih.gov This heterogeneity can lead to inconsistent efficacy and pharmacokinetic profiles. Modern ADC development increasingly focuses on site-specific conjugation to produce homogeneous ADCs with a precisely controlled DAR. nih.gov

PEG linkers play a role in these advanced strategies. For instance, site-specific conjugation can be achieved by engineering specific cysteine residues or incorporating unnatural amino acids into the antibody sequence, providing unique handles for conjugation. nih.gov In other methods, the interchain disulfide bonds of the antibody are reduced and then "re-bridged" with linkers carrying payloads on either side. nih.gov Hydrophilic PEG chains are often incorporated into these specialized linkers to improve the solubility and biophysical properties of the resulting ADC. nih.gov Click chemistry, which involves reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions, is another powerful tool for site-specific conjugation, often employing PEGylated reagents to connect the payload to the antibody. purepeg.com

Many potent cytotoxic payloads used in ADCs are highly hydrophobic. nih.govnih.gov When conjugated to an antibody, especially at a high DAR, this hydrophobicity can lead to aggregation, reduced stability, and rapid clearance from circulation, negatively impacting the ADC's therapeutic window. nih.govresearchgate.net Incorporating hydrophilic linkers, particularly those containing PEG chains, is a key strategy to mitigate these issues. proteogenix.sciencedrugdiscoverytrends.com

The hydrophilic nature of the PEG linker can "mask" the hydrophobicity of the payload, leading to several benefits: researchgate.net

Reduced Aggregation: Increased hydrophilicity enhances the stability of the ADC in aqueous solutions, preventing aggregation that can compromise its efficacy and safety. proteogenix.science

Improved Pharmacokinetics: Hydrophilic linkers can lead to a longer half-life in circulation and slower clearance rates, allowing more of the ADC to reach the target tumor cells. nih.govresearchgate.net

Lower Off-Target Toxicity: By improving the ADC's properties and preventing aggregation, hydrophilic linkers can reduce nonspecific uptake by healthy tissues, thereby minimizing off-target toxicity. nih.gov

A study comparing MMAE-based ADCs with linkers containing 0, 4, 8, or 12 PEG units demonstrated this effect starkly. In a tolerance experiment, all mice in the PEG0 group died, whereas the survival rate in the PEG8 and PEG12 groups was 100%, proving that increased hydrophilicity reduced off-target toxicity. nih.gov Another study found that the specific configuration of the PEG moiety (linear vs. pendant) also significantly impacts stability and pharmacokinetics, with a pendant design showing slower clearance rates. researchgate.net

| Linker Feature | Observed Influence on ADC Properties | Research Finding |

| Increased PEG Length | Reduced off-target toxicity, improved survival | ADCs with PEG8 and PEG12 linkers had a 100% survival rate in mice, compared to 0% for PEG0. nih.gov |

| Pendant PEG Configuration | Improved stability, slower clearance | Amide-coupled ADCs with pendant PEG chains showed slower clearance rates compared to those with linear PEG linkers. researchgate.net |

| Hydrophilic PEG Moiety | Reduced need for organic solvents in conjugation | Incorporating a PEG moiety of ~26 units eliminated the need for organic solvents during the conjugation process. nih.gov |

Bioconjugation Strategies for Biomolecule Functionalization

Beyond its roles in PROTACs and ADCs, this compound is a versatile reagent for the general functionalization of biomolecules through a process known as PEGylation. biosynth.com PEGylation is the covalent attachment of PEG chains to molecules like proteins, peptides, or oligonucleotides. broadpharm.comnih.gov This modification can enhance solubility, increase stability against enzymatic degradation, reduce immunogenicity, and improve the pharmacokinetic profile of therapeutic biomolecules. broadpharm.comnih.gov

The heterobifunctional nature of this compound is key to its utility. biosynth.com It possesses two different reactive ends, allowing for controlled, stepwise conjugation reactions. The typical strategy involves:

First Coupling Reaction: The secondary methylamine (B109427) can be reacted with an activated functional group on a small molecule or payload.

Deprotection: The Boc protecting group on the other end is removed under mild acidic conditions to expose a primary amine. biochempeg.com

Second Coupling Reaction: This newly exposed primary amine can then be conjugated to a biomolecule, for example, by reacting with an activated carboxylic acid (e.g., an NHS ester) on the surface of a protein to form a stable amide bond. biochempeg.combroadpharm.com

Alternatively, derivatives of this linker structure, where one of the amine groups is replaced with another functional group like an azide (B81097), can be used for "click chemistry" reactions. biochempeg.com An azide-functionalized PEG linker can be reacted with an alkyne-modified biomolecule in a highly specific and efficient manner, even in complex biological mixtures. purepeg.com These bioconjugation techniques are fundamental tools for labeling biomolecules with probes, attaching them to surfaces, or modifying their properties for therapeutic or diagnostic purposes. nih.gov

Conjugation to Peptides and Proteins

The primary application of this compound in this context is to act as a flexible linker, covalently attaching to peptides and proteins to modify their properties. The process, known as PEGylation, can enhance the therapeutic potential of biomolecules by improving their solubility, stability, and pharmacokinetic profiles. biosynth.com

The conjugation strategy typically involves a two-step process. First, the Boc-protecting group is removed from the primary amine under mild acidic conditions, exposing a reactive nucleophile. This amine can then be coupled to an activated carboxyl group (like an NHS ester) on a peptide or protein, forming a stable amide bond. Subsequently, the terminal secondary amine (-NHMe) is available for reaction with another molecule or functional group, such as an aldehyde or ketone via reductive amination, or an activated acid.

Detailed Research Findings:

While this compound is designed for these applications, specific examples in peer-reviewed literature detailing its conjugation to named peptides or proteins are not prominently available. However, the utility of such linkers is well-established. The PEG3 spacer physically distances the conjugated moieties, which can be critical for preserving the biological activity and three-dimensional structure of the protein or peptide.

| Feature | Description | Implication in Bioconjugation |

| Boc-Protected Amine | A primary amine protected by a tert-butyloxycarbonyl group. | Allows for orthogonal chemistry; the amine is revealed in a controlled manner, preventing unwanted side reactions. |

| PEG3 Spacer | A short, hydrophilic chain of three ethylene (B1197577) glycol units. | Increases the hydrodynamic radius of the conjugate, enhances water solubility, and can reduce immunogenicity. |

| Methylamine Terminus | A secondary amine at the opposing end. | Provides a distinct reactive site for the second conjugation step, enabling the creation of heterobifunctional constructs. |

This linker is particularly valuable in creating peptide-drug conjugates or modifying proteins to attach them to surfaces or other biomolecules without significant loss of function.

Functionalization of Nanoparticles and Surfaces for Bioanalytical Applications

In the realm of bioanalytics, the functionalization of surfaces and nanoparticles is essential for developing sensitive and specific diagnostic tools like biosensors and microarrays. This compound is an ideal candidate for surface modification due to its bifunctional nature and the properties conferred by the PEG spacer. biosynth.com

The linker can be anchored to a surface or nanoparticle through one of its terminal groups. For instance, after deprotection of the Boc group, the primary amine can react with surfaces functionalized with N-hydroxysuccinimide (NHS) esters or epoxides. The remaining methylamine terminus then projects away from the surface, ready to capture a specific biomolecule of interest, such as an antibody, enzyme, or oligonucleotide. The PEG3 chain serves to minimize non-specific binding of other proteins to the surface, a phenomenon known as bio-fouling, thereby improving the signal-to-noise ratio in analytical assays.

Detailed Research Findings:

The application of short-chain heterobifunctional PEG linkers for surface functionalization is a foundational technique in bioanalytical chemistry. The process generally involves the following steps:

Surface Activation: The substrate (e.g., gold, silica (B1680970), polymer) is treated to introduce reactive groups.

Linker Immobilization: The deprotected BocNH-PEG3-CH2CH2NH2 (the primary amine version of the target molecule) is reacted with the activated surface.

Biomolecule Conjugation: The target biomolecule is then covalently attached to the free terminal amine of the immobilized linker.

| Parameter | Advantage Conferred by this compound |

| Assay Sensitivity | Reduced non-specific binding leads to lower background noise. |

| Biomolecule Activity | The flexible PEG spacer provides steric freedom, helping to preserve the native conformation and activity of the immobilized biomolecule. |

| Surface Density | The controlled nature of the chemical reactions allows for optimization of the density of immobilized probes. |

Preparation of Bifunctional Agents for Diagnostic and Therapeutic Research

Bifunctional agents are molecules that contain two different active moieties, allowing them to interact with two different targets or perform two distinct functions simultaneously. This compound is a key building block in the synthesis of such agents, particularly in the development of targeted therapeutics and diagnostic probes.

A prominent example of this application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The role of the linker is critical for the efficacy of the PROTAC, as its length and composition determine the spatial orientation of the two ligands.

Detailed Research Findings:

The synthesis of a bifunctional agent using this linker would follow a sequential conjugation strategy. For instance, a targeting moiety (e.g., a small molecule inhibitor) with a reactive carboxyl group could be coupled to the primary amine of the linker after Boc deprotection. The resulting intermediate, now bearing the targeting moiety, can then be conjugated via its terminal methylamine to the second functional molecule, such as a fluorescent dye for imaging or an E3 ligase ligand for targeted protein degradation.

| Component | Function | Role of this compound |

| Moiety 1 (e.g., Targeting Ligand) | Binds to a specific protein or cell type. | Covalently attached to one end of the linker. |

| Moiety 2 (e.g., Therapeutic/Diagnostic Agent) | Exerts a therapeutic effect or generates a detectable signal. | Covalently attached to the other end of the linker. |

| Linker | Connects the two moieties. | The PEG3 chain provides optimal spacing and solubility, while the terminal groups allow for controlled, sequential attachment. |

Contributions to Novel Material Synthesis and Polymer Chemistry Research

Beyond bioconjugation, this compound and its analogs are valuable reagents in materials science and polymer chemistry for creating functional polymers and surfaces with tailored properties.

Use in Graft Polymer Compounds and Functional Coatings

Graft polymers are macromolecules consisting of a main polymer backbone to which one or more side chains (grafts) are attached. These structures are used to combine the properties of two different polymers into a single material. This compound can be used to introduce reactive side chains onto a polymer backbone.

For example, a polymer backbone containing reactive sites (e.g., carboxylic acid groups) could be modified by coupling with the deprotected primary amine of the linker. This would result in a polymer decorated with PEG3-NHMe side chains. These terminal methylamine groups can then be used for further functionalization, such as initiating a polymerization reaction to grow a second type of polymer chain from the backbone, creating a "grafted-from" copolymer. Alternatively, they can be used to attach functional molecules, creating a functional coating.

Development of Branched PEG-based Platforms

Branched or multi-arm PEG structures are of great interest in drug delivery and biomaterials due to their unique architectures, which can lead to higher payloads of conjugated drugs and altered pharmacokinetic properties compared to linear PEGs. This compound can serve as a building block in the stepwise synthesis of such branched structures.

A synthetic strategy could involve coupling the deprotected primary amine of two molecules of the linker to a central core molecule that has two activation sites (e.g., a dicarboxylic acid). The resulting product would have two free methylamine termini. These termini could then be further reacted to build up more complex, branched PEG-based platforms. This bottom-up approach allows for precise control over the final structure and functionality of the macromolecule.

Advanced Linker Design and Engineering Principles Relevant to Bocnh Peg3 Ch2ch2nhme

Steric Hindrance and Hydrophilicity Contributions of the PEG3 Spacer

The polyethylene (B3416737) glycol (PEG) spacer is a fundamental component in modern linker technology, prized for its ability to modulate the physicochemical properties of a conjugate. pepdd.com In BocNH-PEG3-CH2CH2NHMe, the short, monodisperse PEG3 segment plays a crucial role in balancing steric effects and enhancing hydrophilicity.

Steric Hindrance: The PEG3 spacer also serves as a flexible, chain-like extension that physically separates the two terminal functional groups or the molecules they connect. precisepeg.com This separation minimizes steric hindrance, which can be a significant issue when conjugating large molecules like proteins or antibodies. nih.gov The flexible nature of the PEG chain can prevent the conjugated molecules from interfering with each other's biological activity, such as an antibody's binding to its antigen. scispace.com While longer PEG chains provide a greater spacing effect, they can sometimes fold back and mask the active site of a protein, a phenomenon known as the "steric shielding effect". nih.govresearchgate.net The PEG3 unit offers a balance, providing sufficient spacing to mitigate steric hindrance in many applications without the excessive shielding that can be associated with larger polymers. nih.gov

| Property | Contribution of the PEG3 Spacer | Significance in Bioconjugation |

|---|---|---|

| Hydrophilicity | Increases water solubility due to the hydrophilic nature of ethylene (B1197577) glycol units. biotechinformers.combiochempeg.com | Improves solubility of hydrophobic molecules, reduces aggregation, and can enhance pharmacokinetic properties. pepdd.comlifetein.com |

| Steric Hindrance | Acts as a flexible spacer to physically separate conjugated molecules, reducing mutual interference. scispace.comprecisepeg.com | Preserves the biological activity (e.g., antibody-antigen binding) of the conjugated moieties. nih.gov |

| Biocompatibility | PEG is known for being non-toxic and having low immunogenicity. biochempeg.com | Reduces the risk of an immune response against the linker-conjugate complex. pepdd.com |

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of complex molecules, such as peptides or bioconjugates, requires a meticulous approach to selectively modify different functional groups. This is achieved through the use of protecting groups, and the concept of "orthogonality" is central to this strategy. peptide.com An orthogonal protection scheme involves the use of two or more protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one group without affecting the others. iris-biotech.denih.govbiosynth.com

The this compound linker is designed with this principle in mind. The tert-Butoxycarbonyl (Boc) group protecting the primary amine is acid-labile, meaning it can be removed using acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgcreative-peptides.com This contrasts with other common protecting groups, most notably the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and typically removed with piperidine. iris-biotech.deslideshare.net

The combination of Boc and Fmoc protecting groups is a classic example of an orthogonal strategy in solid-phase peptide synthesis (SPPS). iris-biotech.debiosynth.com For example, an amino acid with its alpha-amino group protected by Fmoc and a side chain amine (like that of Lysine) protected by Boc can be incorporated into a peptide. The Fmoc group can be removed with a base to allow for chain elongation, while the Boc group remains intact. The Boc group can then be removed later under acidic conditions to allow for specific modification of the side chain.

The Boc group on this compound allows this linker to be integrated into such orthogonal schemes. The linker can be attached to a molecule via its N-methylamino terminus. The Boc-protected amine on the other end remains inert until it is selectively deprotected with acid, at which point a second molecule can be attached. This stepwise, controlled synthesis is essential for building complex and well-defined molecular architectures. biosynth.com

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.com | Fmoc (Base-labile), Cbz (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) creative-peptides.com | Boc (Acid-labile), tBu (Acid-labile) iris-biotech.debiosynth.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H2/Pd) or strong acid (HBr/AcOH) creative-peptides.com | Boc, Fmoc |

| tert-Butyl | tBu | Acidic (e.g., TFA) iris-biotech.de | Fmoc (Base-labile) |

Design of Cleavable vs. Non-Cleavable Linkers in the Context of this compound Integration

In the design of bioconjugates, particularly antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role in the therapeutic's efficacy and safety. drugdiscoverytrends.com Linkers are broadly categorized as either cleavable or non-cleavable, based on their stability in the physiological environment. nih.gov

This compound, once incorporated into a larger conjugate, forms a backbone of stable ether and amide bonds. These bonds are highly resistant to hydrolysis and enzymatic degradation under normal physiological conditions, classifying it as a non-cleavable linker . nih.gov

Non-Cleavable Linkers: The primary advantage of non-cleavable linkers is their high plasma stability. nih.gov This stability ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing premature drug release and reducing the potential for off-target toxicity. axispharm.com For an ADC with a non-cleavable linker to be effective, it must be internalized by the target cancer cell. Inside the cell's lysosome, the entire antibody is degraded by proteases, which leads to the release of the payload still attached to the linker and a single amino acid residue. creativebiolabs.net This mechanism is highly dependent on the internalization and lysosomal degradation process of the target cell. creativebiolabs.net

Cleavable Linkers: In contrast, cleavable linkers are designed with a specific chemical trigger that allows for drug release in response to the unique conditions of the tumor microenvironment or within the cancer cell. drugdiscoverytrends.com Common cleavage mechanisms include:

Acid-cleavage: Using linkers like hydrazones that are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5-6). drugdiscoverytrends.comnih.gov

Protease-cleavage: Incorporating peptide sequences (e.g., valine-citrulline) that are substrates for enzymes like cathepsin B, which are overexpressed in many tumors. snmjournals.org

Reductive-cleavage: Utilizing disulfide bonds that are cleaved by the high concentration of glutathione (B108866) in the intracellular environment. axispharm.com

The choice between a cleavable and non-cleavable linker depends on the specific drug, target, and desired mechanism of action. While cleavable linkers can release the unmodified, potent drug and potentially exert a "bystander effect" (killing adjacent antigen-negative tumor cells), non-cleavable linkers may offer a wider therapeutic window due to their superior stability in circulation. nih.govcreativebiolabs.net The integration of a stable, non-cleavable backbone like that derived from this compound is a strategic choice for applications where paramount importance is placed on conjugate stability and minimizing systemic toxicity. nih.govpurepeg.com

| Feature | Cleavable Linkers | Non-Cleavable Linkers (e.g., based on this compound) |

|---|---|---|

| Release Mechanism | Responds to specific triggers (pH, enzymes, redox potential). drugdiscoverytrends.com | Requires complete proteolytic degradation of the antibody in the lysosome. creativebiolabs.net |

| Plasma Stability | Variable; can be susceptible to premature cleavage. drugdiscoverytrends.com | Generally very high, leading to lower systemic toxicity. nih.gov |

| Released Payload | Often the original, unmodified drug. | Payload attached to the linker and an amino acid remnant. |

| Bystander Effect | Possible, as the released drug can diffuse to neighboring cells. axispharm.com | Limited, as the charged payload-linker-amino acid complex is less membrane-permeable. nih.gov |

| Examples | Disulfides, Hydrazones, Valine-Citrulline peptides. axispharm.comsnmjournals.org | Thioether (e.g., SMCC-based), Amide bonds. |

Monodisperse PEG Oligomers vs. Polydisperse PEGs in Research Applications

The term "PEG" can refer to two distinct types of materials: traditional polydisperse polymers or precisely defined monodisperse oligomers. biotechinformers.com The PEG3 spacer in this compound is an example of a monodisperse (or discrete) PEG. biochempeg.comtechnologynetworks.com

Monodisperse PEGs: These are pure chemical compounds with a precisely defined structure, meaning every molecule has the exact same number of ethylene glycol repeating units and, therefore, a single, exact molecular weight. broadpharm.combiochempeg.com For this compound, the "PEG3" designation signifies exactly three ethylene glycol units. This structural homogeneity is a significant advantage in pharmaceutical and research applications. biochempeg.com The use of monodisperse PEGs leads to the production of homogeneous bioconjugates, which simplifies purification, characterization, and ensures batch-to-batch reproducibility. biochempeg.comaxispharm.com This precision is crucial for developing therapeutics where slight variations could impact efficacy and safety. diagnosticsworldnews.com

Polydisperse PEGs: In contrast, polydisperse PEGs are mixtures of polymer chains of varying lengths. biochempeg.com They are produced by the polymerization of ethylene oxide and are characterized by an average molecular weight (e.g., PEG 2000) and a polydispersity index (PDI), which measures the breadth of the molecular weight distribution. biochempeg.comaxispharm.com While easier and less expensive to produce, the heterogeneity of polydisperse PEGs translates into the final conjugate. broadpharm.com This can lead to complex analytical challenges and a final product that is a mixture of species with different pharmacokinetic and pharmacodynamic properties, complicating regulatory approval and clinical performance. biochempeg.combiochempeg.com

While polydisperse PEGs are widely used and effective for applications like increasing the hydrodynamic size of proteins to prolong circulation time, the trend in advanced linker design, especially for ADCs and other precision medicines, is towards monodisperse PEGs. broadpharm.comaxispharm.com The defined structure of linkers like this compound allows for fine-tuning of properties and contributes to a more consistent and well-characterized final product. biochempeg.comdiagnosticsworldnews.com

| Characteristic | Monodisperse PEG (e.g., PEG3) | Polydisperse PEG (e.g., PEG 2000) |

|---|---|---|

| Composition | Single chemical entity with a precise, fixed molecular weight. broadpharm.combiochempeg.com | A mixture of polymer chains with a distribution of molecular weights. broadpharm.com |

| Polydispersity Index (PDI) | PDI = 1.0 biochempeg.com | PDI > 1.0 (typically 1.01-1.10) axispharm.com |

| Purification/Analysis | Straightforward; characterized as a single compound. axispharm.com | Complex; analysis reveals a distribution of species. biochempeg.com |

| Final Conjugate | Homogeneous, with a well-defined structure. diagnosticsworldnews.com | Heterogeneous mixture, complicating characterization and consistency. biochempeg.com |

| Primary Applications | Linkers for ADCs, PROTACs, small molecule drugs where precision is critical. axispharm.comdiagnosticsworldnews.com | PEGylation of proteins to extend half-life, excipients, industrial uses. biotechinformers.combroadpharm.com |

Analytical Methodologies for Characterizing Bocnh Peg3 Ch2ch2nhme and Its Conjugates in Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are fundamental tools for the primary structural confirmation of BocNH-PEG3-CH2CH2NHMe, providing direct evidence of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure. ¹H NMR offers a quantitative method for assessing the degree of end-group functionalization. nih.gov The spectrum of this compound would exhibit characteristic signals corresponding to its distinct segments.

Boc Group: A prominent singlet peak is expected around 1.40-1.45 ppm, integrating to nine protons, which is characteristic of the tert-butyl protons of the Boc protecting group. researchgate.net

PEG Backbone: A complex multiplet, often referred to as the "PEG manifold," would dominate the region between 3.5 and 3.8 ppm. nih.gov This signal arises from the overlapping methylene (B1212753) protons of the ethylene (B1197577) glycol repeat units.

Methylene Groups Adjacent to Nitrogen: The CH₂ groups directly bonded to the nitrogen atoms are deshielded and would appear as distinct triplets. The methylene protons adjacent to the Boc-protected nitrogen (BocNH-CH₂ -) and the methylamino group (-CH₂ CH₂NHMe) would be located in the region of approximately 2.3-3.5 ppm. libretexts.org

Methylamino Group: A singlet corresponding to the three protons of the terminal methyl group (-NHCH₃ ) would be present, typically in the 2.3-2.5 ppm range.

NH Protons: The signals for the protons on the nitrogen atoms (Boc-NH - and -NH Me) can appear over a broad range (0.5-5.0 ppm) and may be broadened or exchangeable with deuterium (B1214612) oxide (D₂O), which helps in their assignment. libretexts.org

Incorrect analysis of ¹H NMR for PEGylated compounds can occur if the coupling between ¹³C and ¹H is not considered, which can produce small side peaks that might be mistaken for terminal group signals, especially with high molecular weight PEGs. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. The IR spectrum provides valuable, albeit less detailed, structural information compared to NMR.

N-H Stretching: Primary and secondary amines show characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region. libretexts.org The Boc-protected amine (a carbamate) and the secondary amine would exhibit bands in this area.

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ is a clear indicator of the carbonyl group within the Boc protecting group. researchgate.net

C-O Stretching: A very strong and broad absorption band, typically around 1100 cm⁻¹, is characteristic of the C-O-C ether linkages of the PEG backbone.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, methylene, and tert-butyl groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

| Analytical Method | Functional Group | Expected Signal/Absorption |

| ¹H NMR | tert-butyl (Boc) | Singlet, ~1.4-1.45 ppm |

| PEG Backbone (-CH₂CH₂O-) | Multiplet, ~3.5-3.8 ppm | |

| Methylene adjacent to N | Multiplet, ~2.3-3.5 ppm | |

| Methyl (-NHCH₃) | Singlet, ~2.3-2.5 ppm | |

| IR Spectroscopy | N-H (Amine/Carbamate) | Stretch, ~3300-3500 cm⁻¹ |

| C=O (Boc) | Strong Stretch, ~1680-1710 cm⁻¹ | |

| C-O (PEG Ether) | Strong Stretch, ~1100 cm⁻¹ | |

| C-H (Aliphatic) | Stretch, ~2850-3000 cm⁻¹ |

Mass Spectrometry Techniques for PEGylated Compounds (e.g., MALDI-ToF MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and assessing the heterogeneity of PEGylated compounds. For polymers like PEGs, which are often polydisperse (possessing a distribution of molecular weights), MS is crucial.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry: MALDI-ToF MS is the preferred technique for the analysis of PEGylated molecules. acs.org It is highly effective for determining the average molecular weight and the degree of PEGylation. In a MALDI-ToF analysis of this compound, the spectrum would show a distribution of peaks, each separated by 44 Da, corresponding to the mass of a single ethylene glycol repeating unit (-CH₂CH₂O-). ingenieria-analitica.com This pattern confirms the presence of the PEG chain and provides information on the sample's polydispersity. The high precision of this technique can also help differentiate end groups that differ by only one mass unit, such as a primary amine versus a hydroxyl group. researchgate.net

While Electrospray Ionization (ESI-MS) is also used, its spectra can be complicated by the polydispersity of PEG and the formation of multiple charge states, making interpretation more challenging. ingenieria-analitica.com

| Technique | Information Obtained | Key Features for this compound |

| MALDI-ToF MS | Molecular Weight, Polydispersity, End-Group Confirmation | - Provides average molecular weight. - Shows a distribution of peaks separated by 44 Da. - Confirms successful synthesis and end-group modification. ingenieria-analitica.comresearchgate.net |

| ESI-MS | Molecular Weight | - Can be complicated by multiple charge states and polymer heterogeneity. |

Quantitative Analysis of End-Group Functionalization

Confirming that the termini of the PEG chain are correctly functionalized with both a Boc-protected amine and a methylamino group is critical. A lack of complete functionalization can lead to inactive conjugates or undesirable cross-linking.

¹H NMR Spectroscopy: As mentioned previously, ¹H NMR is a primary method for quantitative analysis. nih.gov By integrating the characteristic signals and comparing their ratios, the degree of functionalization can be determined. For instance, the ratio of the integration of the Boc group's tert-butyl protons (~1.4 ppm) to a known number of protons in the PEG backbone can provide a quantitative measure of Boc incorporation. Similarly, the integration of the methyl signal (~2.4 ppm) relative to the backbone confirms the presence of the methylamino terminus.

Mass Spectrometry (MALDI-ToF MS): High-resolution mass spectrometry can confirm the mass of the final product, which inherently verifies the presence of the correct end groups. Furthermore, selective chemical reactions can be performed on the end groups, followed by MS analysis, to provide unambiguous confirmation. researchgate.net For example, reacting the terminal methylamino group with a labeling reagent of a known mass would result in a predictable mass shift in the MALDI-ToF spectrum, confirming its presence and reactivity.

This multi-faceted analytical approach, combining spectroscopy, mass spectrometry, and chromatography, is essential for the thorough characterization of this compound, ensuring its quality and suitability for research applications.

Future Perspectives and Emerging Research Avenues for Bocnh Peg3 Ch2ch2nhme and Analogous Linkers

Innovations in Bioconjugation Chemistry Utilizing Amino-PEG Linkers

Amino-PEG linkers, including structures analogous to BocNH-PEG3-CH2CH2NHMe, are central to modern bioconjugation, the science of chemically joining two molecules, at least one of which is a biomolecule. chempep.combroadpharm.com The primary amine groups on these linkers are versatile handles for reacting with entities like carboxylic acids and activated N-hydroxysuccinimide (NHS) esters, commonly found on proteins and other biomolecules. broadpharm.commedkoo.com The Boc-protected amine allows for orthogonal chemistry, where the protecting group can be removed under specific acidic conditions to reveal a new reactive amine, enabling sequential conjugation steps. biochempeg.com

Future innovations are moving beyond random conjugation to achieve site-specific modifications. This precision is crucial for preserving the biological activity of proteins and antibodies. nih.gov Emerging techniques that could utilize amino-PEG linkers include:

Enzymatic Conjugation: Enzymes like transglutaminase can be used to form stable bonds between a PEG linker and specific amino acid residues (e.g., glutamine) on a protein, offering high selectivity. nih.gov

"Click Chemistry": While not directly involving amines, amino-PEG linkers can be easily modified to incorporate azide (B81097) or alkyne groups. medchemexpress.compurepeg.com These groups participate in highly efficient and bioorthogonal "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for precise conjugation in complex biological environments. medchemexpress.com

Multi-Arm and Branched PEGs: The development of multi-arm PEG linkers allows for the attachment of multiple molecules, such as several copies of a drug or targeting ligand, to a single point. This can enhance avidity and payload delivery. precisepeg.com

These advanced strategies, enabled by versatile linkers, are paving the way for more homogeneous and functionally optimized bioconjugates. nih.gov

| Bioconjugation Strategy | Reactive Groups on Linker | Target on Biomolecule | Key Advantage |

| Amine Acylation | Primary Amine (-NH2) | Activated Esters (e.g., NHS-ester), Carboxylic Acids (-COOH) | Well-established, targets lysine (B10760008) residues. broadpharm.comprecisepeg.com |

| Enzymatic Ligation | Modified Amino-PEG | Specific amino acids (e.g., Glutamine) | High site-specificity, preserves protein function. nih.gov |

| Click Chemistry | Azide (-N3), Alkyne | Alkyne, Azide (on modified biomolecule) | High efficiency and bioorthogonality. medchemexpress.com |

| Thiol-Maleimide | Maleimide | Thiol/Sulfhydryl (-SH) | Targets cysteine residues for site-specific conjugation. precisepeg.com |

Advancements in Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. nih.govnih.gov A PROTAC consists of two active "warheads" connected by a linker: one binds to the target protein (Protein of Interest or POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.comfrontiersin.org The linker is not merely a spacer but a critical component that influences the formation and stability of the ternary POI-PROTAC-E3 ligase complex, which is essential for degradation. nih.gov

PEG-based linkers, such as those derived from this compound, are extensively used in PROTAC design for several reasons:

Solubility and Permeability: The inherent hydrophilicity of the PEG chain can improve the poor solubility of many PROTACs, enhancing cell permeability and bioavailability. jenkemusa.comjenkemusa.com

Linker Length Optimization: The degradation efficiency of a PROTAC is highly sensitive to the linker's length and flexibility. Discrete PEG linkers allow for precise tuning of the distance between the two warheads to achieve optimal ternary complex formation. jenkemusa.comnih.gov For instance, a PROTAC with two PEG units was found to degrade both EGFR and HER2, but extending the linker to three PEG units resulted in selective degradation of only EGFR. nih.gov

Facilitating Synthesis: Heterobifunctional linkers enable the rapid and systematic assembly of PROTAC libraries with varying linker lengths and attachment points, accelerating the discovery of effective degraders. jenkemusa.com

Future research is focused on developing "smart" PROTACs, where the linker's properties can be modulated. This includes creating linkers that are cleaved by specific enzymes in cancer cells or designing photo-controllable PROTACs that are activated by light, thereby improving spatial and temporal control over protein degradation. nih.gov

| PROTAC Linker Feature | Contribution to PROTAC Function | Future Perspective |

| Hydrophilicity (PEG) | Enhances solubility and cell permeability. jenkemusa.comjenkemusa.com | Development of linkers with optimized hydrophilic-lipophilic balance for oral bioavailability. |

| Defined Length | Critically affects ternary complex formation and degradation selectivity. jenkemusa.comnih.gov | Creation of linker libraries for rapid screening and optimization against new targets. |

| Flexibility | Allows for optimal orientation of the two binding warheads. chempep.com | Design of more rigid or conformationally constrained linkers to improve binding affinity and selectivity. |

| Chemical Handles | Enables modular synthesis of PROTAC libraries. jenkemusa.com | Integration of cleavable motifs for tissue-specific activation or imaging tags for mechanistic studies. nih.gov |

Development of Next-Generation Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. biochempeg.comfujifilm.com The linker connecting the antibody and the payload is a key determinant of the ADC's efficacy and safety. biochempeg.combroadpharm.com It must be stable in systemic circulation to prevent premature drug release but allow for efficient cleavage of the payload once inside the target cancer cell. biochempeg.compurepeg.com

PEG linkers are increasingly incorporated into modern ADC design. huatengsci.com The inclusion of a hydrophilic PEG spacer, such as the one in this compound, offers several advantages:

Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation caused by hydrophobic drugs, PEG linkers enable the attachment of more drug molecules to each antibody (a higher DAR) without compromising its pharmacokinetic properties. huatengsci.comlabinsights.nl

Enhanced Pharmacokinetics: The PEG chain can create a "hydration shell" around the payload, shielding it from the microenvironment, which can prolong the ADC's circulation half-life and reduce immunogenicity. biochempeg.comlabinsights.nlnih.gov

The next generation of ADCs will likely feature more sophisticated linkers. Research is exploring dual-payload ADCs, where a single antibody carries two different drugs, requiring branched or multi-functional linkers. huatengsci.com Furthermore, there is a push towards developing novel cleavable linkers that respond to the specific tumor microenvironment, such as hypoxia or unique enzyme profiles, to ensure more targeted drug release and an enhanced "bystander effect," where the released drug can kill neighboring cancer cells. biochempeg.comhuatengsci.com

Integration into Stimuli-Responsive Systems

Stimuli-responsive systems are "smart" materials designed to undergo a physical or chemical change in response to a specific trigger, such as a change in pH, temperature, redox potential, or the presence of a specific enzyme. nih.govmdpi.com In drug delivery, these systems can be designed to release a therapeutic agent specifically at the site of disease, minimizing off-target effects. purepeg.comnih.gov

Linkers like this compound can be integrated as flexible, hydrophilic spacers within these systems. For example, they can be used to attach a targeting ligand (like an antibody fragment) to a pH-sensitive liposome or a temperature-responsive hydrogel. nih.govnih.gov The PEG component ensures biocompatibility and prevents non-specific interactions, while the terminal amine groups provide a point of attachment.

Emerging research focuses on creating multi-responsive systems that require two or more stimuli for activation, offering a higher degree of control. chempep.comnih.gov For example, a nanocarrier might be designed to first accumulate in a tumor due to its acidic environment (pH-responsive) and then release its payload only when triggered by an external stimulus like light or ultrasound. Amino-PEG linkers are essential for constructing these complex, multi-component architectures, connecting the various functional parts—the carrier, the targeting moiety, and the drug—into a single, intelligent system. nih.gov

Role in Nanomedicine and Drug Delivery Systems Beyond Direct Conjugation

Beyond their role in directly conjugating drugs to antibodies or proteins, amino-PEG linkers are fundamental to the broader field of nanomedicine. They are widely used for the surface modification of nanoparticles, liposomes, and other drug delivery vehicles. biochempeg.comaxispharm.com The process, known as PEGylation, confers several benefits:

"Stealth" Properties: A dense layer of PEG on a nanoparticle's surface creates a hydration shell that helps it evade recognition and clearance by the immune system, thereby prolonging its circulation time in the bloodstream. chempep.combiochempeg.com

Improved Stability: PEGylation can prevent the aggregation of nanoparticles in biological fluids, enhancing their stability. biochempeg.com

Targeted Delivery: Heterobifunctional PEG linkers allow for the attachment of targeting ligands (e.g., peptides, antibodies) to the surface of nanocarriers, directing them to specific cells or tissues. biochempeg.comaxispharm.com

Future advancements will see the use of PEG linkers in more dynamic and functional nanomedicine platforms. This includes the development of lipid nanoparticles (LNPs) for the delivery of genetic material like mRNA, where PEG-lipids on the surface are crucial for stability and delivery. biochempeg.com Research is also exploring the use of cleavable PEG linkers on nanoparticle surfaces. These linkers could keep the nanoparticle in a "stealth" mode during circulation but then be shed in the tumor microenvironment to expose a cell-penetrating peptide, facilitating uptake by cancer cells. This combination of passive and active targeting represents a sophisticated future direction for cancer therapy.

Q & A

Q. What are the key considerations for synthesizing BocNH-PEG3-CH2CH2NHMe, and how can purity be validated?

Synthesis requires a stepwise approach: (1) Protecting the amine group with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions, (2) coupling PEG3 spacers via carbodiimide chemistry, and (3) introducing the terminal methylamine group. Purity validation involves HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation). NMR (¹H and ¹³C) is critical to verify structural integrity, particularly PEG spacer connectivity and Boc deprotection efficiency .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

Stability studies should mimic physiological pH (7.4), temperature (37°C), and ionic strength. Use buffer systems (e.g., PBS) and monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours). Include controls with Boc-protected and deprotected analogs to isolate degradation pathways (e.g., hydrolysis of the Boc group vs. PEG oxidation). Report deviations using error bars (SD or SEM) and statistical tests (t-tests for pairwise comparisons) .

Q. What are the standard applications of this compound in drug delivery systems?

The compound’s bifunctional design (Boc-protected amine and terminal methylamine) enables conjugation to targeting ligands (e.g., antibodies) via NHS ester chemistry or payloads (e.g., siRNA) via carbamate linkages. Its PEG3 spacer balances hydrophilicity and steric hindrance, making it suitable for improving solubility and circulation time in nanoparticle formulations. Document conjugation efficiency using UV-Vis (e.g., quantification of unreacted NHS esters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s solubility data across studies?

Contradictions often arise from variations in solvent polarity, temperature, or residual impurities. Methodological steps:

- Perform solubility screens in graded solvent systems (e.g., DMSO:water ratios).

- Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions.

- Compare purity certificates from suppliers (e.g., residual solvents in commercial batches). Apply statistical models (ANOVA) to identify significant variables and report confidence intervals .

Q. What experimental strategies optimize this compound’s coupling efficiency in peptide synthesis?

Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of this compound to peptide carboxyl groups) and activate carboxyl groups with HOBt/DIC. Monitor reaction progress via LC-MS to detect intermediates. For low-yield reactions, consider:

Q. How should researchers address batch-to-batch variability in this compound’s performance?

Implement quality control (QC) protocols:

- Require suppliers to provide detailed COA (Certificate of Analysis) with HPLC, NMR, and MS data.

- Conduct in-house validation using FTIR to confirm functional groups.

- Use design-of-experiment (DoE) frameworks to test critical parameters (e.g., temperature, catalyst loading) across batches. Apply false discovery rate (FDR) controls (e.g., Benjamini-Hochberg procedure) when analyzing batch effects in high-throughput screens .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s in vitro efficacy data?

- For dose-response assays (e.g., cytotoxicity), use nonlinear regression (log(inhibitor) vs. response) to calculate IC₅₀ values.

- Apply Grubbs’ test to identify outliers in triplicate measurements.

- For time-course studies, use mixed-effects models to account for repeated measures. Report p-values with multiplicity adjustments (e.g., Bonferroni correction) and effect sizes (Cohen’s d) .

Q. How should researchers document failed experiments involving this compound?

Maintain a detailed lab notebook with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.